molecular formula C7H11ClF2O3S B6216785 [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride CAS No. 2742659-61-4

[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride

Cat. No.: B6216785
CAS No.: 2742659-61-4
M. Wt: 248.68 g/mol
InChI Key: FGOXYYHJCVOUID-UHFFFAOYSA-N
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Description

[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride is a chemical compound with notable applications in various scientific fields. It is characterized by the presence of a difluoromethyl group attached to an oxane ring, which is further linked to a methanesulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride typically involves the introduction of the difluoromethyl group into the oxane ring, followed by the attachment of the methanesulfonyl chloride group. One common method involves the reaction of difluoromethyl oxane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

Chemistry

In chemistry, [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. The difluoromethyl group is known to improve the metabolic stability of drug candidates, making this compound a valuable intermediate in drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride involves its ability to undergo various chemical transformations. The difluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The methanesulfonyl chloride group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    [4-(trifluoromethyl)oxan-4-yl]methanesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride: Contains a fluoromethyl group, differing in the number of fluorine atoms.

    [4-(chloromethyl)oxan-4-yl]methanesulfonyl chloride: Features a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The uniqueness of [4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride lies in its difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The presence of two fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

2742659-61-4

Molecular Formula

C7H11ClF2O3S

Molecular Weight

248.68 g/mol

IUPAC Name

[4-(difluoromethyl)oxan-4-yl]methanesulfonyl chloride

InChI

InChI=1S/C7H11ClF2O3S/c8-14(11,12)5-7(6(9)10)1-3-13-4-2-7/h6H,1-5H2

InChI Key

FGOXYYHJCVOUID-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CS(=O)(=O)Cl)C(F)F

Purity

95

Origin of Product

United States

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